molecular formula C11H11N3OS2 B14382565 N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide CAS No. 90012-59-2

N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide

Cat. No.: B14382565
CAS No.: 90012-59-2
M. Wt: 265.4 g/mol
InChI Key: QDYYDOPJAUBPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide: is a compound belonging to the benzothiazole family, which is known for its diverse biological and chemical properties. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds have been extensively studied due to their wide range of applications in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide typically involves the reaction of 2-aminobenzothiazole with various acylating agents. One common method includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethylformamide (DMF) as a solvent . This method yields high purity and good yields under relatively mild conditions.

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance efficiency and reduce reaction times . These methods are advantageous for large-scale synthesis due to their scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide is used as a building block in the synthesis of more complex molecules.

Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of anti-tubercular agents . Its derivatives have been studied for their ability to inhibit specific enzymes and pathways involved in bacterial infections .

Industry: In the industrial sector, benzothiazole derivatives are used as vulcanization accelerators in rubber production and as corrosion inhibitors . They also find applications in the development of dyes and pigments due to their stable chemical structure.

Mechanism of Action

The mechanism of action of N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal applications, it may inhibit the activity of certain bacterial enzymes, thereby preventing the growth and proliferation of bacteria . The compound’s thioamide group is crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • N-(1,3-Benzothiazol-2-yl)propanamide
  • N-(1,3-Benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide
  • N-(1,3-Benzothiazol-2-yl)-1-naphthamide

Comparison: Compared to its analogs, N-[(1,3-Benzothiazol-2-yl)carbamothioyl]propanamide exhibits unique properties due to the presence of the carbamothioyl group. This group enhances its reactivity and binding affinity, making it more effective in certain applications, such as enzyme inhibition and antimicrobial activity .

Properties

CAS No.

90012-59-2

Molecular Formula

C11H11N3OS2

Molecular Weight

265.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-ylcarbamothioyl)propanamide

InChI

InChI=1S/C11H11N3OS2/c1-2-9(15)13-10(16)14-11-12-7-5-3-4-6-8(7)17-11/h3-6H,2H2,1H3,(H2,12,13,14,15,16)

InChI Key

QDYYDOPJAUBPOO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=S)NC1=NC2=CC=CC=C2S1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.